molecular formula C21H22N2O4S B2501602 Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946276-91-1

Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2501602
CAS No.: 946276-91-1
M. Wt: 398.48
InChI Key: DWHQGUFIFOOPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 4-butoxybenzamido substituent at the 2-position and an ethyl ester group at the 6-position of the benzothiazole core. Benzothiazoles are renowned for their diverse applications, including roles as catalysts, fluorophores, and bioactive agents in pharmaceuticals and agrochemicals . The compound’s synthesis typically involves coupling reactions between ethyl 2-aminobenzo[d]thiazole-6-carboxylate and functionalized acyl chlorides or active esters . Its structural features, such as the electron-donating butoxy group and lipophilic ester moiety, make it a candidate for studies in drug discovery and materials science.

Properties

IUPAC Name

ethyl 2-[(4-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-3-5-12-27-16-9-6-14(7-10-16)19(24)23-21-22-17-11-8-15(13-18(17)28-21)20(25)26-4-2/h6-11,13H,3-5,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHQGUFIFOOPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method includes the reaction of 2-aminobenzo[d]thiazole with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(4-butoxybenzamido)benzo[d]thiazole, which is then esterified with ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6)

  • Structure: The amino group at the 2-position serves as a precursor for further functionalization.
  • Properties : Lower molecular weight (MW = 250.27 g/mol) and higher polarity compared to the target compound.
  • Applications : Used as an intermediate in synthesizing amide derivatives .

Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate (Ref: 10-F752890)

  • Structure : Features a benzamido group instead of 4-butoxybenzamido.
  • Properties : Increased aromaticity and moderate lipophilicity (LogP ≈ 3.2).
  • Biological Activity : Benzamido derivatives often exhibit enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate (CAS 919751-85-2)

  • Structure : Incorporates a heterocyclic isoxazole carboxamido group.
  • Properties : Higher polarity due to the isoxazole ring (MW = 317.32 g/mol).
  • Applications: Potential for targeting enzymes with heterocyclic recognition motifs .

Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate

  • Structure : Substituted with a Boc-protected piperazine group.
  • Properties : Enhanced solubility in polar solvents due to the tertiary amine.
  • Synthetic Utility : Used in generating prodrugs or conjugates for improved pharmacokinetics .

Substituent Variations at the 6-Position

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate (CAS 90792-69-1)

  • Structure : Methyl ester at the 6-position and chloro substituent at the 2-position.
  • Properties : Lower lipophilicity (LogP ≈ 2.8) compared to ethyl esters.
  • Reactivity : Chloro groups facilitate nucleophilic aromatic substitution reactions .

4-Methoxybenzyl 2-bromobenzo[d]thiazole-6-carboxylate

  • Structure : Bromo substituent at the 2-position and 4-methoxybenzyl ester at the 6-position.
  • Properties : Higher molecular weight (MW = 376.97 g/mol) and stability under basic conditions.
  • Applications : Intermediate for Suzuki coupling or cross-coupling reactions .

DNA Gyrase Inhibition

  • Target Compound : The 4-butoxy group may enhance membrane permeability, improving activity against Gram-negative pathogens like Acinetobacter baumannii.
  • Methyl 2-Amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate (5s3): Exhibits potent inhibition (IC₅₀ = 0.12 µM) due to hydrogen bonding from the pyridine moiety .
  • Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate : Dual benzothiazole rings may induce steric hindrance, reducing efficacy compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (µg/mL)
Target Compound ~395.45 ~4.1 <10 (aqueous)
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate 250.27 2.3 150 (DMSO)
Methyl 2-chlorobenzo[d]thiazole-6-carboxylate 231.68 2.8 50 (DMSO)
Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate 352.40 3.2 20 (DMSO)

Biological Activity

Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their varied biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 318.39 g/mol

The compound features a benzothiazole core, which is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound exhibited cytotoxic effects against human cancer cell lines with an IC50_{50} value in the low micromolar range, indicating significant potency (IC50_{50} = 5.3 μM against MCF-7 cells) .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in the stability and function of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of client proteins involved in tumor progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary screening indicated that it possesses both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Cytotoxicity Against Tumorigenic Cell Lines : A study evaluated the cytotoxic effects of this compound on several tumorigenic cell lines, including WI-38 VA-13 subline 2RA. The results showed selective cytotoxicity with an EC50_{50} value of approximately 32 ng/mL for certain derivatives .
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing tumor size and improving survival rates in xenograft models. The results indicated that treatment with this compound significantly inhibited tumor growth compared to controls .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} / EC50_{50}Reference
AnticancerMCF-7 (breast cancer)5.3 μM
AntibacterialStaphylococcus aureus20 μg/mL
AntifungalCandida albicans15 μg/mL
CytotoxicityWI-38 VA-1332 ng/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.